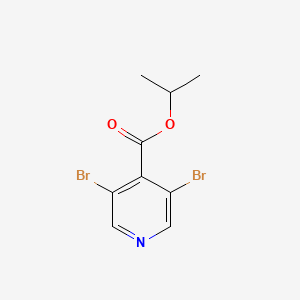

![molecular formula C12H12N2O6 B6299514 [3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate CAS No. 2227989-67-3](/img/structure/B6299514.png)

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

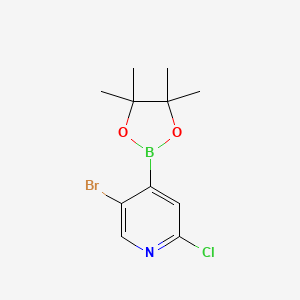

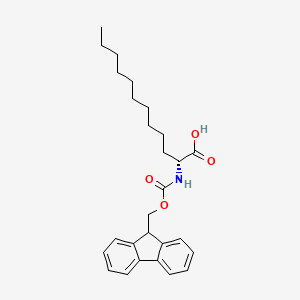

“[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” is a compound that has been studied in the field of crystallography . It is a type of bipyridine, which is a class of compounds that are very popular due to their potential applications in redox flow batteries .

Synthesis Analysis

Bipyridinium salts, which include “[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate”, are synthesized based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine . The synthesis process typically involves commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis

The molecular structure of “[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” has been analyzed using crystallography . The crystal structure of this compound is monoclinic, with a = 25.806 (2) Å, b = 9.3041 (3) Å, c = 18.0702 (17) Å, β = 130.346 (15)°, V = 3306.7 (4) Å .Aplicaciones Científicas De Investigación

Synthesis of Bipyridine Derivatives

“[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . They are extensively used as fundamental components in various applications .

Ligands in Transition-Metal Catalysis

Bipyridine compounds, including “[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate”, strongly coordinate with metal centers. This property makes them useful as ligands in transition-metal catalysis .

Photosensitizers

Bipyridine derivatives are used as photosensitizers. Photosensitizers are molecules that produce chemical changes in other molecules in response to light .

Viologens

Viologens are a family of compounds that are derivatives of 4,4’-bipyridine. “[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” can be used in the synthesis of viologens .

Supramolecular Structures

“[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” can be used in the creation of supramolecular structures. These are large molecules formed by the assembly of smaller molecular subunits, held together by intermolecular forces .

Silver Coordination Polymer

“[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate” has been used in the synthesis of a new silver coordination polymer. This polymer exhibits an interesting two-dimensional (2D) tongue-and-groove structure .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bipyridine derivatives are known to act as ligands for metal ions , suggesting that they may interact with metal-containing proteins or enzymes in biological systems .

Mode of Action

It’s known that bipyridine derivatives can form complexes with metal ions . This interaction could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its potential to interact with metal ions, it could influence pathways involving metal-dependent enzymes or proteins .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound

Result of Action

It’s known that bipyridine derivatives can form complexes with metal ions , which could potentially alter the function of metal-containing proteins or enzymes, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the interaction of [3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate with its targets.

Propiedades

IUPAC Name |

5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4.2H2O/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8;;/h1-6H,(H,15,16)(H,17,18);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHOKYRWRVVEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)